3-Ethoxy-4-methoxypyrrolidin-1-amine
Overview
Description
“3-Ethoxy-4-methoxypyrrolidin-1-amine” is a chemical compound that belongs to the class of nitrogen heterocycles . The five-membered pyrrolidine ring, which is a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “3-Ethoxy-4-methoxypyrrolidin-1-amine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-methoxypyrrolidin-1-amine” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “3-Ethoxy-4-methoxypyrrolidin-1-amine” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
3-Ethoxy-4-methoxypyrrolidin-1-amine serves as a valuable intermediate in the synthesis of various chemical compounds. Its utility is demonstrated in the preparation of a wide range of derivatives, showcasing its versatility in chemical reactions. For instance, the molecule has been implicated in the creation of complex structures like 3,4-anti- and 3,4-syn-substituted aminopyrrolidines through diastereoselective conjugate addition of homochiral lithium amides, highlighting its importance in producing compounds with specific stereochemistry vital for pharmaceutical applications (Davies et al., 2007).
Enhancing Reaction Rates in Lipase-Catalyzed Processes
The chemical's role extends to facilitating enzymatic reactions, where it has been used to enhance the reaction rates in lipase-catalyzed processes. A notable example includes its application in increasing the efficiency of lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, showcasing its potential in biocatalysis and the synthesis of enantiopure amines, which are crucial for the development of active pharmaceutical ingredients (Cammenberg et al., 2006).
Role in the Synthesis of Antitumor Agents
Additionally, 3-Ethoxy-4-methoxypyrrolidin-1-amine has been employed in the synthesis of novel antitumor agents. Its incorporation into complex molecules demonstrates its significance in the development of new chemotherapeutic options. For example, it has been used in the creation of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which have shown moderate cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Tomita et al., 2002).
Future Directions
The pyrrolidine scaffold, which is a key component of “3-Ethoxy-4-methoxypyrrolidin-1-amine”, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space of pyrrolidine compounds and designing new compounds with different biological profiles .
properties
IUPAC Name |
3-ethoxy-4-methoxypyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-11-7-5-9(8)4-6(7)10-2/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEVQSFKAFLFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxypyrrolidin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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